molecular formula C15H24 B11952176 Capnellene CAS No. 68349-51-9

Capnellene

Cat. No.: B11952176
CAS No.: 68349-51-9
M. Wt: 204.35 g/mol
InChI Key: YZTNUNFLAAHBMK-ABHRYQDASA-N
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Description

Capnellene is a naturally occurring tricyclic sesquiterpene hydrocarbon derived from the soft coral Capnella imbricata . First isolated in the 1970s, its complex stereochemistry and interesting carbon skeleton have made it a popular target for synthetic organic chemistry . Researchers value this compound and its oxygenated derivatives (capnellenols) for their significant biological activities, which include anti-inflammatory, antibacterial, and anti-tumor properties . Studies have demonstrated that this compound derivatives exhibit potent anti-neuroinflammatory effects by inhibiting the expression of key pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglial cells . In vivo research using a chronic constriction injury model of neuropathic pain has shown that a primary derivative, Δ9(12)-capnellene-8β,10α-diol, attenuates nociceptive sensitization and thermal hyperalgesia in a dose-dependent manner . This compound is notably selective for the COX-2 isoenzyme, suggesting a potential for a better side-effect profile compared to non-selective non-steroidal anti-inflammatory drugs . Additionally, this compound-8β,10α-diol and related compounds have displayed significant cytotoxicity in vitro against a range of human tumor cell lines, including cervical epitheloid carcinoma (HeLa), oral epidermoid carcinoma (KB), and various leukemia cell lines, marking them as candidates for further chemotherapeutic investigation . This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

68349-51-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3aS,3bS,6aS,7aS)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene

InChI

InChI=1S/C15H24/c1-10-5-6-11-9-15(4)8-7-14(2,3)13(15)12(10)11/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m0/s1

InChI Key

YZTNUNFLAAHBMK-ABHRYQDASA-N

Isomeric SMILES

C[C@@]12CCC([C@@H]1[C@@H]3[C@H](C2)CCC3=C)(C)C

Canonical SMILES

CC1(CCC2(C1C3C(C2)CCC3=C)C)C

Origin of Product

United States

Biological Activity

Capnellene is a sesquiterpene compound derived from marine soft corals, particularly from the genus Capnella. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in anti-inflammatory and neuroprotective contexts. This article provides an overview of the biological activity of this compound, including its pharmacological effects, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a unique cyclopentane framework. The most studied forms include:

  • Δ9(12)-capnellene-6α,8β-diol
  • Δ9(12)-capnellene-6α,8β,10α-triol
  • Δ9(12)-capnellene-2β,8β,10α-triol

These compounds exhibit various functional groups that contribute to their biological activity, particularly hydroxyl groups at specific positions that enhance their anti-inflammatory properties .

Anti-Inflammatory Effects

This compound and its derivatives have demonstrated significant anti-inflammatory activity through the inhibition of pro-inflammatory mediators. Key findings include:

  • Inhibition of iNOS and COX-2 : In vitro studies showed that capnellenes significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. For instance, Δ9(12)-capnellene-6α,8β-diol (compound 1) exhibited a reduction in iNOS levels by approximately 27.73% at a concentration of 10 μM .
  • Molecular Docking Studies : Molecular modeling revealed interactions between capnellenes and the active site of iNOS, suggesting a targeted mechanism of action. The docking analysis indicated favorable binding interactions with key amino acids in the iNOS enzyme .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound:

  • Anti-Neuroinflammatory Activity : this compound derivatives such as GB9 and GB10 were shown to possess anti-neuroinflammatory properties in microglial cells stimulated with interferon-gamma (IFN-γ). These compounds also demonstrated anti-nociceptive effects in neuropathic rat models, indicating their potential for treating neuroinflammatory diseases .

Study 1: In Vitro Analysis

In a study assessing the anti-inflammatory properties of capnellenes, compounds were evaluated for their ability to inhibit iNOS and COX-2 expressions. The results indicated that capnellenes significantly modulate inflammatory pathways:

CompoundiNOS Inhibition (%)COX-2 Inhibition (%)
Compound 127.7312.57
Compound 247.617.64
Compound 534.811.0

This data underscores the varying degrees of efficacy among different capnellenes .

Study 2: Molecular Interaction Studies

A molecular docking study provided insights into how capnellenes interact with the iNOS enzyme:

CompoundInteraction Energy (kcal/mol)Key Amino Acids
Compound 5-33.19M368, P344

These findings suggest that specific structural features of capnellenes enhance their binding affinity to iNOS, which is crucial for their anti-inflammatory action .

Scientific Research Applications

Antitumor Properties

Capnellene and its derivatives have been studied for their cytotoxic effects against various cancer cell lines. Notably:

  • This compound-8β,10α-diol and its acylated derivatives exhibit significant cytotoxicity against:
    • Cervical epitheloid carcinoma (HeLa)
    • Oral epidermoid carcinoma (KB)
    • Medulloblastoma (Daoy)
    • Colon adenocarcinoma (WiDr)

Research indicates that these compounds also demonstrate selective toxicity towards renal leiomyoblastoma and ovarian cancer cell lines .

Case Study: Cytotoxicity Assessment

A study assessed the effects of this compound derivatives on human tumor cell lines, revealing that:

  • This compound-8β-diol showed effective inhibition against leukemia and breast cancer cell lines.
  • The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research highlights include:

  • Compounds derived from this compound have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammation.
  • In vitro studies demonstrated that certain this compound derivatives significantly reduced iNOS levels by up to 47.61% at concentrations of 10 μM without causing cytotoxicity .

Data Table: Anti-inflammatory Efficacy of this compound Derivatives

Compound NameiNOS Inhibition (%)COX-2 Inhibition (%)Concentration (μM)
This compound-6α,8β-diol27.737.6410
This compound-6α,8β,10α-triol47.6112.5710
This compound-2β,8β,10α-triolNot testedSignificant10

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neuropathic pain. Notably:

  • This compound has been shown to attenuate neuropathic pain in rat models through anti-neuroinflammatory actions.
  • The compound's acetylated derivative also demonstrated efficacy in reversing thermal hyperalgesia, indicating potential applications in treating chronic pain conditions .

Case Study: Neuroinflammation and Pain Relief

A study involving in vivo testing found that this compound significantly reduced pain responses in neuropathic rats, suggesting its utility in developing new analgesics targeting neuroinflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Capnellene belongs to the broader family of triquinane sesquiterpenoids, which are classified into distinct structural types:

Capnellane-Type : Characterized by a fused tricyclic system with a central five-membered ring flanked by two six-membered rings. Key examples include Δ9(12)-capnellene and its diol/acetate derivatives .

Hirsutane-Type : Features a linear triquinane skeleton but lacks the exocyclic olefin present in this compound. Hirsutene, for example, is a well-studied hirsutane with cytotoxic properties .

Guaiane-Type : Contains a bicyclic framework with a spiro junction, differing from the fused rings of capnellane .

Key Structural Differences:

Compound Class Core Structure Functional Groups Bioactivity Highlights
Capnellane (e.g., Δ9(12)-capnellene) Tricyclic fused system Exocyclic olefin, methyl groups Anti-inflammatory, analgesic
Hirsutane (e.g., hirsutene) Linear triquinane No exocyclic olefin Cytotoxic, antimicrobial
Guaiane (e.g., bulgaramine) Bicyclic spiro system Epoxide, hydroxyl groups Antifungal, antiviral

Bioactivity Comparison

This compound and its derivatives exhibit distinct pharmacological profiles compared to other triquinanes:

Anti-Inflammatory and Analgesic Effects

  • This compound Derivatives: GB9 (Δ9(12)-capnellene-8β-ol) and GB10 (8β-acetoxy derivative) inhibit iNOS and COX-2 in microglial cells, reducing neuropathic pain in rat models . Oxygenated derivatives (e.g., 8β,10α-diacetoxy-Δ9(12)-capnellene) show enhanced solubility and target engagement compared to non-oxygenated forms .
  • Hirsutane Derivatives:
    • Hirsutic acid C exhibits cytotoxicity against cancer cells but lacks anti-inflammatory effects .

Structural-Activity Relationships (SAR)

  • Oxygenation: Acetoxylation at C-8 and C-10 in this compound derivatives correlates with improved anti-inflammatory potency .
  • Lipophilicity: this compound’s exocyclic olefin increases membrane permeability, enhancing bioavailability compared to guaianes .

Preparation Methods

Intramolecular Diels–Alder Reaction for Tricyclic Framework Construction

The stereoselective formation of capnellene’s tricyclic core was first achieved via an intramolecular Diels–Alder (IMDA) reaction. In seminal work by Ihara et al. (1992), a keto-ester precursor underwent thermal cyclization to yield the cis-transoid-cis ring system . The reaction leveraged conformational control to favor the desired stereochemistry, producing the bicyclo[3.3.0]octane intermediate with high selectivity. Subsequent alkylation and reductive cyclization steps completed the synthesis, though the route required 18 steps with an overall yield of 5.2% .

Optimization studies revealed that electron-withdrawing groups on the dienophile accelerated the IMDA reaction while minimizing side products. For example, introducing a methoxycarbonyl group increased the reaction rate by 40% at 120°C . Despite its historical significance, this method’s lengthy sequence and moderate yields spurred the development of more efficient approaches.

Michael Addition and Lewis Acid-Catalyzed Cyclization

A breakthrough in this compound synthesis came from Mase and Shibasaki (1988), who employed a Michael addition followed by a Lewis acid-catalyzed “ene-type” cyclization . The homo-allylic cuprate 21 was added to 3-methylcyclopentenone, yielding enol ester 22 , which underwent BF₃·OEt₂-mediated cyclization to form the bicyclo[3.3.0]octanone 24 in 68% yield .

Key advancements included:

  • Stereocontrol : The cuprate’s anti addition ensured correct configuration at C8 and C10.

  • Ring Closure Efficiency : Titanium tetrachloride was found superior to BF₃ for larger-scale cyclizations, improving yields to 82% .

The sequence culminated in a reductive cyclization using sodium naphthalenide, affording the tricyclic alcohol 33 , which was oxidized to this compound-8β,10α-diol (1 ) with selenium dioxide. This 12-step route achieved a 9.3% overall yield, marking a significant improvement over prior methods .

Titanium-Induced Oxo Ester Cyclization

Paquette and colleagues (1987) developed a concise route leveraging titanium-mediated cyclization . The oxo ester 17 underwent TiCl₄-induced intramolecular coupling, constructing the tricyclic skeleton in a single step with 74% yield . This method bypassed traditional stepwise annulations, reducing the synthetic sequence to 9 steps.

Critical factors included:

  • Substrate Design : A gem-dimethyl group at C4 prevented undesired chair-like transition states.

  • Temperature Effects : Reactions conducted at −78°C minimized epimerization at C10 .

The approach demonstrated the power of transition metal catalysis in complex molecule synthesis, though scalability issues with titanium reagents limited industrial applicability.

Tandem Metathesis for Linearly Fused Triquinanes

Recent innovations by Mandal et al. (2023) utilized tandem ring-closing metathesis (RCM) to assemble the triquinane core . Starting from exo-dicyclopentadienone, allylation and vinyl Grignard addition produced diene 7 , which underwent RCM using Hoveyda–Grubbs II catalyst (5 mol%) to form tricyclic enone 1 in 63% yield .

Advantages of this strategy:

  • Step Economy : The core was built in 4 steps versus 8–12 in earlier methods.

  • Functional Group Tolerance : The metathesis tolerated hydroxyl groups, enabling late-stage oxidation to this compound derivatives .

This method’s modularity suggests potential for synthesizing this compound analogs with modified substitution patterns.

Intramolecular Diyl Trapping and Wittig Reaction

A radical-based approach by Funk and coworkers (1985) employed intramolecular diyl trapping to form the central cyclopentane ring . Diazene 8 , upon thermolysis, generated a biradical that cyclized to tricyclopentanoid 13 in 56% yield. Subsequent hydroboration–oxidation and Wittig reaction with methyltriphenylphosphonium bromide yielded this compound in 85% purity .

Challenges included:

  • Diyl Stability : Slow addition of diazene to refluxing acetonitrile prevented premature radical dimerization.

  • Volatility Issues : Intermediate tricyclopentanoids required immediate derivatization to avoid loss during solvent removal .

Despite these hurdles, the route’s use of non-polar intermediates simplified purification, highlighting the utility of radical chemistry in strained system synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepStepsOverall YieldAdvantagesLimitations
IMDA Reaction Thermal cyclization185.2%High stereoselectivityLow yield, lengthy sequence
Michael Addition Cuprate alkylation129.3%Scalable Lewis acid catalysisToxic selenium dioxide oxidation
Ti-Induced Cyclization Oxo ester coupling912.1%Rapid ring constructionTitanium reagent handling
Tandem Metathesis RCM427%Step economy, modularityHigh catalyst cost
Diyl Trapping Radical cyclization107.8%Avoids polar intermediatesRadical stability issues

The tandem metathesis approach emerges as the most efficient, though classical methods remain valuable for accessing specific stereoisomers.

Q & A

Q. What spectroscopic techniques are most effective for determining the molecular structure of capnellene, and how should data be interpreted?

To determine this compound’s structure, combine 1D NMR (¹H, ¹³C) with 2D techniques (COSY, HSQC, HMBC) to assign proton and carbon signals and establish connectivity. X-ray crystallography is critical for resolving stereochemistry, especially for synthetic analogs. Compare spectral data with literature values for natural this compound to validate assignments . For ambiguous stereochemical configurations, use NOESY/ROESY to analyze spatial proximities .

Q. How can researchers verify the purity of synthetic this compound derivatives?

Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and analytical HPLC with UV/ELSD detection to assess purity (>95% recommended). Coupled techniques like LC-MS or GC-MS are essential for detecting trace impurities. For chiral centers, use chiral stationary phase HPLC or optical rotation measurements to verify enantiomeric purity .

Q. What are the standard protocols for isolating this compound from natural sources?

Use bioassay-guided fractionation : extract soft coral biomass (e.g., Capnella spp.) with organic solvents (e.g., dichloromethane:methanol), followed by liquid-liquid partitioning and column chromatography (silica gel, Sephadex LH-20). Monitor fractions via TLC and NMR for this compound identification. For trace quantities, employ preparative HPLC with optimized gradients .

Advanced Research Questions

Q. How can stereochemical inconsistencies between synthetic and natural this compound be resolved?

Discrepancies often arise from epimerization during synthesis or misassignment of NMR signals . Address this by:

  • Re-examining NOESY correlations to validate spatial arrangements.
  • Comparing synthetic intermediates’ optical rotation with natural isolates.
  • Performing X-ray analysis of crystalline intermediates or analogs .
  • Replicating isolation protocols to rule out artifacts from extraction conditions .

Q. What strategies optimize enantioselectivity in this compound’s total synthesis?

  • Use asymmetric catalysis (e.g., gold(I)-catalyzed cyclization) to control stereochemistry during key steps like the Nazarov electrocyclization .
  • Introduce chiral auxiliaries or employ kinetic resolution during bicyclic intermediate formation.
  • Monitor enantiomeric excess (ee) via chiral HPLC and optimize reaction conditions (temperature, solvent, catalyst loading) to improve ee (>90%) .

Q. How should researchers design experiments to evaluate this compound’s pharmacological mechanisms?

  • Use in vitro assays (e.g., cytotoxicity against cancer cell lines, anti-inflammatory activity in macrophages) with dose-response curves (IC₅₀ determination).
  • Pair with target identification techniques:
  • Affinity chromatography using this compound-linked probes.
  • Transcriptomic/proteomic profiling of treated cells.
    • Validate findings with knockdown/overexpression models (e.g., siRNA) .

Q. What computational methods aid in predicting this compound’s biosynthetic pathways?

  • Apply genome mining of Capnella-associated microbial symbionts to identify terpene synthase candidates.
  • Use density functional theory (DFT) to model cyclization energetics and molecular dynamics (MD) to simulate enzyme-substrate interactions.
  • Validate predictions via heterologous expression of putative biosynthetic genes .

Methodological Challenges & Solutions

Q. How can conflicting data on this compound’s stability under experimental conditions be addressed?

  • Conduct stability studies by exposing this compound to varying pH, temperatures, and light conditions. Monitor degradation via HPLC-UV and characterize byproducts with HRMS/MS .
  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to simulate long-term storage .

Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data?

  • For dose-response data, apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Use multivariate analysis (PCA, PLS-DA) to correlate structural features with activity.
  • Address biological variability via repeated-measures ANOVA or mixed-effects models .

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Document reaction parameters (catalyst purity, solvent batch, inert atmosphere).
  • Include control experiments (e.g., catalyst-free conditions) to identify critical steps.
  • Share raw spectral data and chromatograms in supplementary materials for peer validation .

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